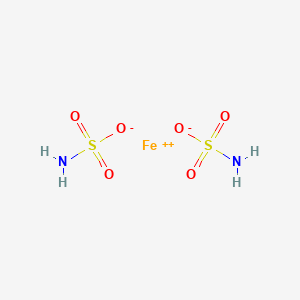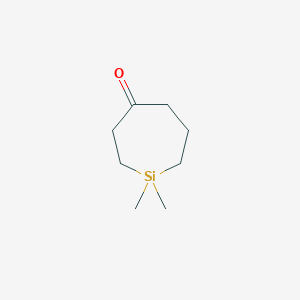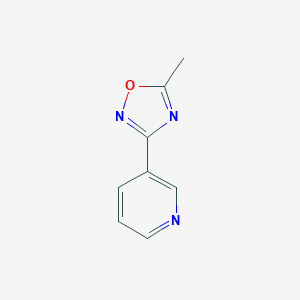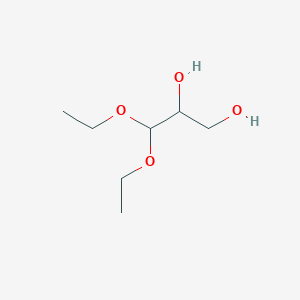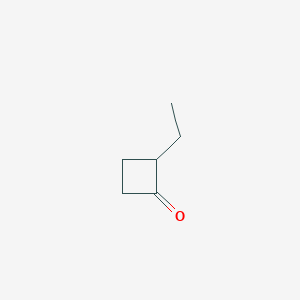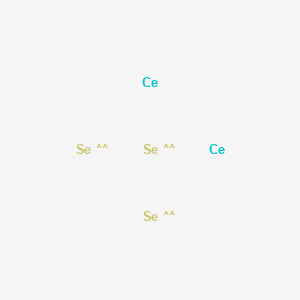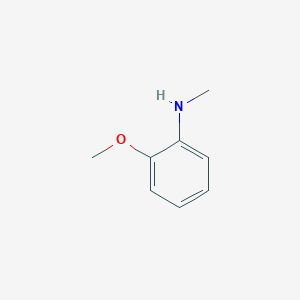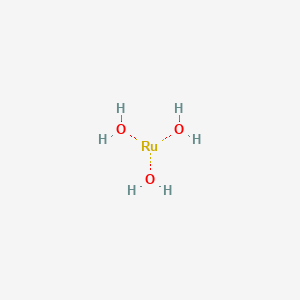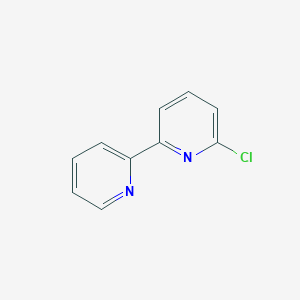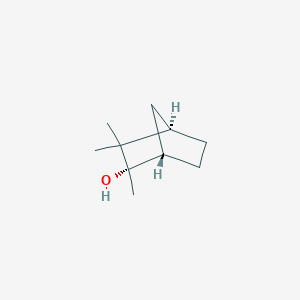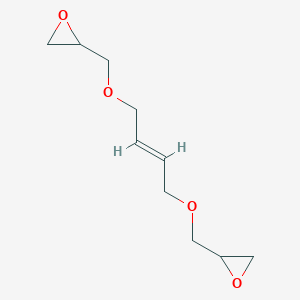
1,4-Bis(2,3-epoxypropoxy)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2,3-epoxypropoxy)but-2-ene, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEB is a highly reactive molecule that contains two epoxide groups, which makes it an excellent candidate for various chemical reactions.
Mécanisme D'action
1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that contains two epoxide groups. The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)but-2-ene involves the opening of the epoxide rings, which leads to the formation of reactive intermediates that can react with various nucleophiles, such as amino acids and DNA. This reactivity makes 1,4-Bis(2,3-epoxypropoxy)but-2-ene an excellent candidate for various chemical reactions, including crosslinking and polymerization.
Effets Biochimiques Et Physiologiques
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for various biomedical applications. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent, and it has been shown to be effective in delivering drugs to specific target sites. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has also been studied for its potential as a tissue adhesive, and it has been shown to be effective in promoting tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications.
Orientations Futures
1,4-Bis(2,3-epoxypropoxy)but-2-ene has significant potential for various applications, and there are several future directions for research in this field. One potential direction is the development of new synthesis methods for 1,4-Bis(2,3-epoxypropoxy)but-2-ene that are more efficient and scalable. Another direction is the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, 1,4-Bis(2,3-epoxypropoxy)but-2-ene can be studied for its potential as a tissue adhesive for wound healing and tissue regeneration applications.
Conclusion:
In conclusion, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential as a drug delivery agent, tissue adhesive, and building block for various compounds. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications. There are several future directions for research in this field, including the development of new synthesis methods and the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent and tissue adhesive.
Méthodes De Synthèse
1,4-Bis(2,3-epoxypropoxy)but-2-ene can be synthesized using various methods, including the reaction of butadiene with epichlorohydrin in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with sodium hydroxide to obtain 1,4-Bis(2,3-epoxypropoxy)but-2-ene. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research. In material science, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties. In organic synthesis, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a building block for the synthesis of various compounds, including polyethers and polyesters. In biomedical research, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent due to its high reactivity and biocompatibility.
Propriétés
Numéro CAS |
13416-97-2 |
|---|---|
Nom du produit |
1,4-Bis(2,3-epoxypropoxy)but-2-ene |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |
InChI |
InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
Clé InChI |
BWXBPYQYGSWEDA-OWOJBTEDSA-N |
SMILES isomérique |
C1C(O1)COC/C=C/COCC2CO2 |
SMILES |
C1C(O1)COCC=CCOCC2CO2 |
SMILES canonique |
C1C(O1)COCC=CCOCC2CO2 |
Autres numéros CAS |
13416-97-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



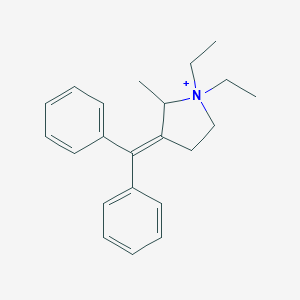
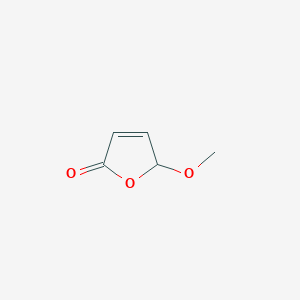
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
